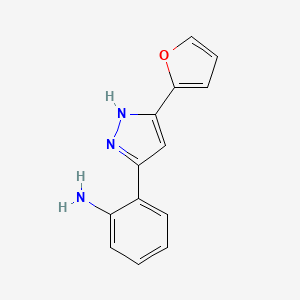

2-(3-(Furan-2-YL)-1H-pyrazol-5-YL)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11N3O |

|---|---|

Molecular Weight |

225.25 g/mol |

IUPAC Name |

2-[5-(furan-2-yl)-1H-pyrazol-3-yl]aniline |

InChI |

InChI=1S/C13H11N3O/c14-10-5-2-1-4-9(10)11-8-12(16-15-11)13-6-3-7-17-13/h1-8H,14H2,(H,15,16) |

InChI Key |

GUONJKOWMBTFIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=C2)C3=CC=CO3)N |

Origin of Product |

United States |

The Significance of Pyrazole and Furan Heterocycles in Contemporary Chemical Science

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are of immense importance in organic chemistry and related fields. Among these, pyrazole (B372694) and furan (B31954) rings are particularly noteworthy for their versatile applications.

Pyrazole , a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. globalresearchonline.netijraset.comnih.gov Its derivatives are known to exhibit a wide array of biological activities. globalresearchonline.net The presence of the pyrazole nucleus is a common feature in many pharmaceutical compounds, highlighting its importance in drug design and development. ijraset.comresearchgate.net

Furan , a five-membered aromatic ring containing one oxygen atom, is another crucial heterocyclic moiety found in numerous natural products and synthetic compounds. Furan-2(5H)-ones, for instance, are subunits in various natural products and exhibit a range of biological actions. nih.gov The hybridization of furan with other heterocyclic systems, such as pyrazole, has led to the development of novel compounds with significant therapeutic potential. researchgate.netekb.eg

Aniline Derivatives As Core Components in Advanced Organic Synthesis

Aniline (B41778), the simplest aromatic amine, and its derivatives are fundamental building blocks in organic synthesis. wikipedia.org They serve as versatile starting materials for the production of a vast range of industrial chemicals, including dyes, polymers, and pharmaceuticals. wikipedia.orgbritannica.com The amino group attached to the phenyl ring makes aniline and its derivatives highly reactive, enabling their participation in a variety of chemical transformations.

Aniline derivatives are crucial reactants in the synthesis of more complex molecules, such as benzothiazoles. wisdomlib.org Their ability to form hydrogen bonds is also a key feature from a supramolecular chemistry perspective, influencing the structural properties of crystals. researchgate.net The diazotization of aniline and its derivatives to form diazonium salts is a particularly important reaction, providing a gateway to a multitude of other functional groups. wikipedia.orgbritannica.com

Overview of Furan Pyrazole Aniline Hybrid Molecular Architectures in Scholarly Literature

The combination of furan (B31954), pyrazole (B372694), and aniline (B41778) moieties into a single molecular framework has attracted the attention of researchers due to the potential for synergistic effects and novel biological activities. While specific research on 2-(3-(Furan-2-YL)-1H-pyrazol-5-YL)aniline is limited, studies on related furan-pyrazole and pyrazole-aniline structures provide valuable insights.

For instance, research has been conducted on the synthesis of pyrazole derivatives linked to furan rings, with some studies exploring their anti-inflammatory and anti-malarial activities. researchgate.net Similarly, the synthesis of pyrazole-aniline derivatives has been investigated for various applications, including their potential as corrosion inhibitors. researchgate.net The compound 2-(1H-Pyrazol-5-yl)aniline, a structural analog, is utilized as a key intermediate in the synthesis of pharmaceuticals targeting cancer and inflammatory diseases. chemimpex.com

The synthesis of such hybrid molecules often involves multi-component reactions, which are efficient methods for creating complex structures from simple starting materials. nih.gov The characterization of these compounds relies on various spectroscopic techniques, including NMR and mass spectrometry, to confirm their structures. nih.gov

Elucidating the Academic Research Gaps and Future Perspectives for 2 3 Furan 2 Yl 1h Pyrazol 5 Yl Aniline

Retrosynthetic Analysis of the Furan-Pyrazole-Aniline Framework

Retrosynthetic analysis of the target molecule, this compound, identifies the central pyrazole ring as the key structural element for disconnection. The most common and direct approach involves disconnecting the C-N and C-C bonds of the pyrazole heterocycle, leading back to two primary building blocks: a hydrazine (B178648) derivative and a 1,3-dielectrophilic species. researchgate.netadvancechemjournal.com

Specifically, the pyrazole ring can be retrosynthetically cleaved to reveal hydrazine and a 1,3-dicarbonyl compound or its synthetic equivalent, an α,β-unsaturated ketone, commonly known as a chalcone (B49325). researchgate.net This leads to the primary precursor, (E)-1-(furan-2-yl)-3-(2-nitrophenyl)prop-2-en-1-one. The aniline moiety is strategically masked as a nitro group, a common tactic to prevent side reactions involving the nucleophilic amino group during synthesis and to allow for its introduction in a final reduction step. This chalcone precursor can be further disconnected via a Claisen-Schmidt condensation pathway into 2-acetylfuran (B1664036) and 2-nitrobenzaldehyde, both of which are readily available starting materials.

An alternative disconnection strategy involves cleaving the N-N bond and adjacent C-N bonds, suggesting a multi-component approach where the furan, aniline, and pyrazole components are assembled in a single pot from simpler precursors. nih.gov

Establishment of Pyrazole Ring Systems

The formation of the pyrazole ring is the cornerstone of the synthesis, with several established methods being applicable.

Condensation Reactions with Hydrazine Hydrate (B1144303) and Chalcone Precursors

The most prevalent and reliable method for constructing 3,5-disubstituted pyrazoles is the cyclocondensation reaction between an α,β-unsaturated ketone (chalcone) and hydrazine hydrate. nih.govthepharmajournal.comijirt.org This pathway involves two main steps: the synthesis of the chalcone precursor followed by its cyclization.

First, the chalcone, 1-(furan-2-yl)-3-(2-nitrophenyl)prop-2-en-1-one, is synthesized via a base-catalyzed Claisen-Schmidt condensation of 2-acetylfuran with 2-nitrobenzaldehyde. researchgate.net Subsequently, this chalcone is reacted with hydrazine hydrate in a suitable solvent like ethanol (B145695) or acetic acid. ijirt.org The reaction proceeds through the formation of a pyrazoline intermediate via Michael addition, which then undergoes dehydration or oxidation to yield the stable aromatic pyrazole ring. nih.govdergipark.org.tr The nitro group on the phenyl ring remains intact during this process and is subsequently reduced in a final step to afford the target aniline derivative. researchgate.net

A similar green chemistry approach using microwave irradiation and a nano-ZnO catalyst has been reported for the synthesis of the closely related compound 2-(1H-pyrazol-5-yl)aniline from amino cinnamaldehyde (B126680) and hydrazine hydrate, highlighting the versatility of this condensation method. researchgate.net

| Step | Reactants | Catalyst/Reagent | Product | Yield (%) | Reference |

| 1 | 2-Acetylfuran, 2-Nitrobenzaldehyde | NaOH | 1-(Furan-2-yl)-3-(2-nitrophenyl)prop-2-en-1-one | ~70-80 | researchgate.net |

| 2 | Chalcone from Step 1, Hydrazine Hydrate | Glacial Acetic Acid | 2-(3-(Furan-2-yl)-1H-pyrazol-5-yl)nitrobenzene | ~60-75 | researchgate.net |

| 3 | Nitro-pyrazole from Step 2 | SnCl₂/HCl or H₂/Pd-C | This compound | High | researchgate.net |

Exploration of Multi-Component Reaction Strategies for Pyrazole Formation

Multi-component reactions (MCRs) offer a highly efficient, atom-economical, and step-economical alternative to traditional multi-step syntheses. nih.govmdpi.com Various MCRs have been developed for pyrazole synthesis, which could be adapted for the target molecule.

One prominent four-component reaction involves the condensation of an aldehyde, hydrazine hydrate, a β-ketoester, and an active methylene (B1212753) compound like malononitrile. mdpi.com In a hypothetical application to the target molecule, 2-furaldehyde could serve as the aldehyde component, while a β-ketoester bearing a (nitro)aniline moiety could be employed.

A simpler three-component strategy involves the reaction of enaminones, an aldehyde, and hydrazine hydrochloride in water, providing a green and straightforward route to poly-substituted pyrazoles. longdom.orgpreprints.org The adaptability of these MCRs provides a powerful tool for generating molecular diversity and could be tailored for the synthesis of the furan-pyrazole-aniline scaffold. nih.gov

Utility of Hydrazonoyl Halides in Pyrazole Construction

An alternative and highly versatile route to pyrazoles involves the 1,3-dipolar cycloaddition of nitrile imines with a suitable dipolarophile. organic-chemistry.org Nitrile imines are typically generated in situ from hydrazonoyl halides in the presence of a base. researchgate.net

For the synthesis of this compound, this strategy could be envisioned in two ways:

Reaction of a furan-containing dipolarophile (e.g., 2-ethynylfuran) with a nitrile imine derived from a hydrazonoyl halide bearing the 2-aminophenyl group.

Reaction of an alkyne bearing the 2-aminophenyl group with a furan-containing nitrile imine.

This method is particularly useful for controlling regioselectivity and has been successfully applied to the synthesis of complex pyrazole derivatives, including those containing furan moieties. tandfonline.com The reaction of hydrazonoyl halides with enaminones containing a furan-pyrazole core has been shown to produce novel bipyrazolyl derivatives, demonstrating the feasibility of this chemistry on related scaffolds. tandfonline.com

Knoevenagel Condensation Approaches for Related Pyrazoline Derivatives

The Knoevenagel condensation is a key reaction for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound. acs.orgresearchgate.net While not directly forming the pyrazole ring, it is instrumental in synthesizing the necessary precursors for pyrazoline and subsequently pyrazole synthesis. dergipark.org.tr

Specifically, a Knoevenagel condensation can be employed to generate the α,β-unsaturated carbonyl system required for the reaction with hydrazine. nih.gov For instance, the condensation of 2-furaldehyde with a compound like 1-(2-nitrophenyl)ethan-1-one would yield the chalcone precursor. This approach is often a foundational step within more complex, one-pot procedures that culminate in the formation of the heterocyclic ring. The resulting pyrazoline derivatives can then be oxidized to the corresponding pyrazoles. nih.govajgreenchem.com

Integration of the Aniline Moiety into the Pyrazole Scaffold

The successful integration of the aniline moiety requires careful strategic planning to avoid unwanted side reactions. Two primary strategies are employed:

Late-Stage Introduction via Reduction: This is the most common and often preferred method, where a nitro group serves as a stable precursor to the amine functionality. researchgate.net A nitrophenyl group is carried through the synthesis of the pyrazole ring. In the final step, the nitro group is selectively reduced to an amine using standard reducing agents such as tin(II) chloride in hydrochloric acid (SnCl₂/HCl), or catalytic hydrogenation (H₂/Pd-C). This approach prevents the nucleophilic amino group from interfering with the base-catalyzed condensation or cyclization steps.

Direct Use of Aniline-Containing Reagents: This strategy involves using a starting material that already contains the aniline group, such as (2-aminophenyl)hydrazine, for the cyclization reaction with a 1,3-dicarbonyl compound. While more direct, the free amino group can compete as a nucleophile, potentially leading to a mixture of products or requiring the use of a protecting group. Another approach involves reacting a pre-formed pyrazole derivative with an aminating agent or coupling partner. For example, some syntheses achieve this by reacting a pyrazolo-oxazinone derivative with p-phenylenediamine (B122844) to introduce the aminophenyl group. nih.gov

| Strategy | Key Reagent/Step | Advantages | Disadvantages | Reference |

| Late-Stage Reduction | 2-Nitrobenzaldehyde, followed by reduction (e.g., SnCl₂/HCl) | Avoids side reactions, robust, high-yielding | Adds an extra step to the synthesis | researchgate.net |

| Direct Integration | (2-Aminophenyl)hydrazine | More convergent, fewer steps | Potential for side reactions, may require protecting groups | nih.gov |

Direct Amination Strategies

Direct amination strategies for the synthesis of N-substituted pyrazoles often involve the reaction of a primary amine with a suitable precursor. In the context of this compound, a direct amination approach could theoretically be employed to introduce the aniline group onto a pre-formed furan-pyrazole core. However, methods directly employing primary amines as substrates for the synthesis of N-substituted pyrazoles are not abundant in the literature. nih.govacs.org

One plausible, though less common, approach could involve the electrophilic amination of a pyrazole precursor. This would necessitate a furan-substituted pyrazole with a leaving group at the 5-position, which would then react with aniline or an aniline equivalent. Challenges in this approach include the potential for low reactivity and side reactions. A more practical approach often involves the use of hydrazine derivatives in the initial pyrazole synthesis, which circumvents the need for a direct amination step on the pyrazole ring itself. nih.govacs.org

Novel methods for the preparation of N-alkyl and N-aryl pyrazoles from primary amines have been developed, utilizing electrophilic amination reagents. nih.govacs.org These protocols offer the advantage of using the amine as a limiting reagent under mild conditions. nih.govacs.org For instance, a one-pot synthesis of pyrazoles from primary amines can be achieved through the in-situ generation of hydrazines. organic-chemistry.org

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Aminating Agent | O-(4-nitrobenzoyl)hydroxylamine | Diethylketomalonate-derived oxaziridine | Not specified |

| Solvent | DMF | Toluene or Dichloromethane | Not specified |

| Temperature | 80-85 °C | Not specified | Not specified |

| Advantages | Use of amine as limiting reagent, short reaction time | Metal-free, efficient for various amines | Not specified |

| Disadvantages | Modest yields in some cases | Requires preparation of oxaziridine | Not specified |

| Reference | nih.govacs.org | organic-chemistry.org |

Pre-functionalized Building Block Assembly

The assembly of pre-functionalized building blocks is a highly convergent and versatile strategy for synthesizing complex molecules like this compound. This approach involves the synthesis of furan- and aniline-containing fragments that are then coupled to form the final pyrazole ring. Pyrazoles are often considered important building blocks in organic synthesis for the design of a variety of biologically active compounds. researchgate.netlifechemicals.comscirp.org

A common and effective method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. mdpi.comorganic-chemistry.org In this case, a key intermediate would be a 1-(furan-2-yl)-3-(2-aminophenyl)-1,3-dicarbonyl compound. This intermediate can then be cyclized with hydrazine hydrate to form the desired pyrazole ring.

The synthesis of the key 1,3-dicarbonyl intermediate can be achieved through a Claisen condensation between a furan-2-carboxylate (B1237412) ester and a suitably protected 2-aminoacetophenone (B1585202) derivative. The choice of protecting group for the aniline nitrogen is crucial to prevent side reactions during the condensation.

An alternative strategy within this approach involves the reaction of a furan-containing chalcone with a hydrazine. For instance, a chalcone derived from 2-acetylfuran and a protected 2-aminobenzaldehyde (B1207257) could be cyclized with hydrazine to yield the pyrazole core. Subsequent deprotection would then afford the final product.

| Building Block 1 | Building Block 2 | Reagent | Key Reaction |

| Furan-2-carboxylate ester | Protected 2-aminoacetophenone | Strong base (e.g., NaH) | Claisen Condensation |

| 2-Acetylfuran | Protected 2-aminobenzaldehyde | Base | Aldol Condensation |

| Furan-containing 1,3-diketone | Hydrazine hydrate | Acid or base catalyst | Cyclocondensation |

| Furan-containing chalcone | Hydrazine hydrate | Acetic acid | Cyclocondensation |

Formation of the Furan Ring System within the Hybrid Structure

While the assembly of a pre-formed furan ring is a common strategy, it is also conceivable to construct the furan ring at a later stage of the synthesis. The Paal-Knorr synthesis is a classic and highly effective method for the preparation of furans, involving the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. pharmaguideline.comorganic-chemistry.org

In this context, a synthetic route could be designed to first construct a pyrazole-aniline core bearing a 1,4-dicarbonyl moiety at the 3-position of the pyrazole. This precursor could then be subjected to acidic conditions to induce the cyclization and formation of the furan ring.

Other methods for furan synthesis that could potentially be adapted include:

Feist-Benary Furan Synthesis : This involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. pharmaguideline.com

Ring Expansion Reactions : Certain alkynic oxiranes can undergo ring expansion to form furans in the presence of sulfuric acid and mercury sulfate. pharmaguideline.com

From other heterocycles : Furans can be formed via the Diels-Alder reaction of oxazoles with acetylenic dienophiles. pharmaguideline.com

The choice of method would depend on the availability of starting materials and the compatibility of the reaction conditions with the existing pyrazole and aniline functionalities.

| Synthetic Method | Key Precursor | Reagents | Notes | Reference |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | Acid catalyst (e.g., H₂SO₄, P₂O₅) | One of the most important methods for furan synthesis. | pharmaguideline.comorganic-chemistry.org |

| Feist-Benary Synthesis | α-Halo ketone and β-dicarbonyl compound | Base (e.g., ammonia, pyridine) | A classic method for furan synthesis. | pharmaguideline.com |

| Ring Expansion | Alkynic oxirane | H₂SO₄, HgSO₄ | Involves ring expansion to form the furan. | pharmaguideline.com |

| From Oxazoles | Oxazole and acetylenic dienophile | Heat | A Diels-Alder reaction followed by loss of nitrile. | pharmaguideline.com |

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions and the choice of catalyst. Optimization of these parameters is crucial for maximizing the yield and purity of the final product.

For the pyrazole ring formation via condensation of a 1,3-dicarbonyl compound with hydrazine, both acid and base catalysis can be employed. The choice of catalyst can influence the reaction rate and, in some cases, the regioselectivity of the cyclization. For instance, in the synthesis of 1-aryl-3,4,5-substituted pyrazoles, reactions can proceed efficiently at room temperature in N,N-dimethylacetamide without a catalyst. mdpi.com

In recent years, various metal catalysts have been explored to improve the efficiency of pyrazole synthesis. Silver-catalyzed reactions, for example, have been used in the synthesis of trifluoromethylated pyrazoles. mdpi.com Copper-catalyzed condensation reactions have also been shown to be effective under acid-free conditions at room temperature. organic-chemistry.org For the synthesis of the target molecule, a systematic screening of catalysts, including both homogeneous and heterogeneous options, would be beneficial.

The following table outlines potential catalysts and their effects on pyrazole synthesis based on literature for related compounds.

| Catalyst | Reaction Type | Solvent | Temperature | Advantages | Reference |

| None | Condensation | N,N-dimethylacetamide | Room Temperature | Mild conditions, high yields | mdpi.com |

| Silver (e.g., AgOTf) | Cyclization | Not specified | 60 °C | Good for specific substitutions (e.g., CF₃) | mdpi.com |

| Copper (e.g., Cu₂O) | Condensation | Not specified | Room Temperature | Acid-free, short reaction time | organic-chemistry.org |

| Nano-ZnO | Microwave-assisted | Ethanol | Microwave | Green catalyst, rapid synthesis | researchgate.net |

| Ionic Liquids | Condensation | [HDBU][OAc] | 95 °C | Transition-metal- and oxidant-free | nih.gov |

The application of green chemistry principles is of growing importance in modern organic synthesis. researchgate.netnih.gov For the synthesis of this compound, several green approaches can be considered.

A notable example is the microwave-assisted synthesis of the target compound using a nano-ZnO catalyst. researchgate.net This method offers several advantages, including the use of a green catalyst, reduced reaction times, and often improved yields compared to conventional heating methods. nih.gov

Water is an ideal green solvent, and its use in the synthesis of pyrazole derivatives has been explored. thieme-connect.com The development of aqueous methods for the synthesis of furan-pyrazole hybrids would be a significant step towards a more sustainable process. thieme-connect.com Multicomponent reactions (MCRs) catalyzed by magnetic nanoparticles in aqueous media also represent a promising green chemistry approach. mdpi.com

The principles of green chemistry applicable to this synthesis include:

Use of renewable feedstocks: Furan derivatives can often be derived from biomass.

Atom economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of safer solvents and auxiliaries: Replacing hazardous organic solvents with greener alternatives like water or ethanol.

Energy efficiency: Employing methods like microwave irradiation to reduce energy consumption.

Use of catalysts: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents.

| Green Chemistry Approach | Description | Potential Application | Reference |

| Microwave-assisted synthesis | Use of microwave irradiation to accelerate reactions. | Synthesis of the pyrazole ring. | researchgate.netnih.gov |

| Use of green solvents | Employing environmentally benign solvents like water or ethanol. | In various steps of the synthesis. | thieme-connect.com |

| Use of green catalysts | Utilizing non-toxic and recyclable catalysts like nano-ZnO or magnetic nanoparticles. | Catalysis of the pyrazole formation. | researchgate.netmdpi.com |

| Multicomponent reactions | Combining multiple starting materials in a single step to increase efficiency and reduce waste. | One-pot synthesis of the target molecule. | mdpi.com |

Scale-Up and Process Intensification Methodologies for Laboratory Synthesis

The transition from laboratory-scale synthesis to larger-scale production of complex heterocyclic compounds such as this compound presents significant challenges. numberanalytics.com These challenges include ensuring consistent product quality, managing reaction exotherms, minimizing waste, and maintaining cost-effectiveness. rsc.org Process intensification, which focuses on developing smaller, cleaner, and more energy-efficient technologies, offers viable solutions to these scale-up issues. researchgate.net Key methodologies applicable to the synthesis of furan-pyrazole derivatives include continuous flow chemistry, microwave-assisted synthesis, and the adoption of green chemistry principles.

A common laboratory route for synthesizing 5-aryl-3-(furan-2-yl)pyrazoles involves a Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with hydrazine. scholarsresearchlibrary.com For this compound, this would likely involve the reaction of 2-acetylfuran with 2-aminobenzaldehyde to form a chalcone, which is then cyclized with hydrazine hydrate. Another potential route involves the reaction of an amino cinnamaldehyde derivative with hydrazine hydrate under microwave irradiation. researchgate.net Scaling up these batch processes requires careful consideration of heat and mass transfer, reaction kinetics, and safety.

Challenges in Conventional Scale-Up

Traditional batch-wise scale-up of heterocyclic syntheses often encounters several obstacles:

Heat Management: Exothermic reactions, common in cyclization steps, can be difficult to control in large reactors, leading to side reactions and potential safety hazards.

Mass Transfer Limitations: Inefficient mixing in large vessels can result in localized concentration gradients, reducing yield and purity.

Sustainability: The use of volatile organic solvents and the generation of significant waste streams pose environmental concerns. researchgate.net

Process Intensification via Flow Chemistry

Continuous flow chemistry has emerged as a powerful tool for overcoming the limitations of batch processing, offering enhanced safety, reproducibility, and scalability. galchimia.com In a flow setup, reagents are continuously pumped through a network of tubes or microreactors where they mix and react. The high surface-area-to-volume ratio in these reactors allows for superior heat and mass transfer, enabling precise control over reaction parameters such as temperature, pressure, and residence time.

A hypothetical two-stage flow process for the synthesis of pyrazoles from acetophenones has been developed, which could be adapted for this compound. galchimia.com This involves an initial condensation to form an intermediate enaminone, followed by a second condensation with hydrazine to generate the pyrazole ring. galchimia.com This approach allows for rapid optimization and can handle reaction conditions not feasible in batch reactors. galchimia.com

Table 1: Comparison of Batch vs. Flow Chemistry for Pyrazole Synthesis (Illustrative Data) Data based on analogous pyrazole syntheses described in the literature. galchimia.com

| Parameter | Batch Processing | Flow Chemistry |

| Reaction Time | Several hours to overnight | Minutes |

| Temperature Control | Poor; potential for hotspots | Excellent; precise control |

| Scalability | Difficult; requires reactor redesign | Simple; numbering-up or longer run times |

| Safety | Higher risk with large reagent volumes | Inherently safer; small reaction volumes |

| Yield | Variable; often moderate | High and reproducible |

| Throughput | Limited by batch size | High; continuous production |

Microwave-Assisted Synthesis

Microwave irradiation is another key process intensification technique that aligns with the principles of green chemistry. nih.govnih.gov By directly heating the reaction mixture through dielectric loss, microwave synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles. nih.gov

A green synthesis for 2-(1H-pyrazol-5-yl) aniline has been reported using microwave irradiation with a nano-ZnO catalyst. researchgate.net This solvent-free or minimal-solvent approach significantly reduces environmental impact. The reaction between an amino cinnamaldehyde and hydrazine hydrate under microwave conditions proceeds rapidly to give the desired product in high yield. researchgate.net This methodology avoids the need for bulk solvent heating, improving energy efficiency and simplifying product isolation.

Table 2: Conventional Heating vs. Microwave-Assisted Synthesis for a Pyrazole Derivative Data based on the synthesis of 2-(1H-pyrazol-5-yl) aniline. researchgate.net

| Parameter | Conventional Heating (Reflux) | Microwave Irradiation |

| Reaction Time | 6-8 hours | 5-10 minutes |

| Solvent | Ethanol | Ethanol (catalytic amount) or solvent-free |

| Catalyst | Acid/Base | Nano-ZnO |

| Yield | ~70% | 92% |

| Energy Consumption | High | Low |

| Work-up | Often requires extensive purification | Simple filtration and recrystallization |

Multicomponent Reactions (MCRs) for Process Efficiency

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment and connectivity of the protons. The spectrum is characterized by distinct signals corresponding to the aniline, pyrazole, and furan ring protons.

The protons of the aniline moiety typically appear as a complex multiplet system in the aromatic region. The amino (-NH₂) protons are expected to produce a broad singlet, with a chemical shift that can vary depending on the solvent and concentration; a representative value is around 3.72 ppm. researchgate.net The pyrazole ring exhibits characteristic signals for its C-H and N-H protons. The pyrazole N-H proton often appears as a broad singlet at a downfield chemical shift, while the C-H proton of the pyrazole ring is observed as a singlet. researchgate.net

The furan ring protons show a characteristic splitting pattern. The proton at position 5 (H-5) of the furan ring typically resonates at the most downfield position of the furan signals, while the other two protons (H-3 and H-4) appear at higher fields. mdpi.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aniline -NH₂ | ~5.0-6.0 | broad singlet | - |

| Furan H-5 | ~7.50 | doublet of doublets | J = 1.8, 0.8 Hz |

| Aniline Ar-H | ~6.7-7.3 | multiplet | - |

| Furan H-3 | ~6.70 | doublet of doublets | J = 3.5, 0.8 Hz |

| Pyrazole C4-H | ~6.60 | singlet | - |

| Furan H-4 | ~6.50 | doublet of doublets | J = 3.5, 1.8 Hz |

Note: Data is predicted based on analysis of similar structures and fundamental principles. Actual values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Aromatic and heterocyclic carbons typically resonate in the range of 100-150 ppm. mdpi.com The carbon attached to the electronegative oxygen atom in the furan ring is expected to be shifted further downfield. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C3/C5 | ~140-155 |

| Furan C2/C5 | ~140-150 |

| Aniline C1 (C-NH₂) | ~145 |

| Aniline C2 (C-Pyrazolyl) | ~120 |

| Aniline C3-C6 | ~115-130 |

| Furan C3/C4 | ~105-115 |

Note: Data is predicted based on analysis of similar structures and fundamental principles. Actual values may vary.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show correlations between adjacent protons within the aniline ring and within the furan ring, helping to delineate these spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. It is invaluable for assigning the carbon signals based on the already-assigned proton signals. For example, the signal for the pyrazole C4-H proton would show a cross-peak with the signal for the pyrazole C4 carbon.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FTIR and Raman, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy: Characteristic Vibrational Modes

The FTIR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. The high-frequency region is dominated by N-H and C-H stretching vibrations. The N-H stretching of the pyrazole ring is typically observed as a broad band around 3431 cm⁻¹. researchgate.net The aniline -NH₂ group shows two distinct stretching bands (symmetric and asymmetric) around 3200-3400 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. researchgate.net

The fingerprint region (below 1650 cm⁻¹) contains absorptions corresponding to C=C and C=N stretching vibrations of the aromatic and heteroaromatic rings. mdpi.com The characteristic C-O-C asymmetric stretching of the furan ring is also found in this region.

Table 3: Characteristic FTIR Vibrational Frequencies

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| Pyrazole N-H | Stretching | ~3430 |

| Aniline N-H | Asymmetric & Symmetric Stretching | ~3250-3400 |

| Aromatic C-H | Stretching | ~3100 |

| C=C / C=N | Ring Stretching | ~1400-1620 |

| Furan C-O-C | Asymmetric Stretching | ~1010-1250 |

Note: Data compiled from studies on analogous compounds. researchgate.netmdpi.comresearchgate.net

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to vibrations involving a change in dipole moment (e.g., polar bonds like N-H), Raman spectroscopy is more sensitive to vibrations that involve a change in polarizability. Therefore, symmetric vibrations and vibrations of non-polar bonds often produce strong signals in the Raman spectrum.

For this compound, the symmetric "breathing" modes of the furan, pyrazole, and aniline rings would be expected to be prominent in the Raman spectrum. These vibrations, which involve the symmetric expansion and contraction of the rings, are often weak or absent in the IR spectrum. The analysis of these modes can provide valuable insights into the electronic structure and symmetry of the molecular framework. researchgate.net

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the exact molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming its elemental composition. The molecular formula of the compound is C₁₃H₁₁N₃O, corresponding to an average mass of 225.251 Da. chemspider.com

Under electron ionization (EI), the molecule is expected to exhibit a prominent molecular ion peak [M]⁺ due to the stability of the conjugated aromatic system. The subsequent fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. The fragmentation of pyrazole rings often involves the loss of HCN or related nitrogen-containing species. researchgate.net Aromatic amines, like aniline, typically lose HCN after initial hydrogen loss. miamioh.edu The furan ring can also undergo characteristic fragmentation.

A plausible fragmentation pathway for this compound would involve initial cleavages at the linkages between the heterocyclic and aromatic rings. Key fragmentation steps may include the loss of the furan ring, cleavage of the pyrazole ring, and fragmentation of the aniline moiety.

Table 1: Proposed EI Mass Spectrometry Fragmentation Data

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Structural Origin |

| 225 | [C₁₃H₁₁N₃O]⁺ | Molecular Ion (M⁺) |

| 197 | [M - CO]⁺ | Loss of carbon monoxide from the furan ring |

| 168 | [M - C₃H₃O]⁺ | Loss of the furyl radical |

| 129 | [C₈H₇N₂]⁺ | Fragment containing pyrazole and aniline rings after furan loss |

| 93 | [C₆H₇N]⁺ | Aniline cation |

| 77 | [C₆H₅]⁺ | Phenyl cation from aniline |

| 67 | [C₄H₃O]⁺ | Furan cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of this compound is characterized by strong absorptions in the ultraviolet region, which is expected for a molecule with an extended conjugated π-system. This system encompasses the furan, pyrazole, and aniline rings.

The extent of conjugation directly influences the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). jackwestin.com For highly conjugated systems, this energy gap is smaller, resulting in absorption at longer wavelengths. libretexts.orglibretexts.org The spectrum is anticipated to show multiple absorption bands corresponding primarily to π → π* transitions within the aromatic and heterocyclic rings. The presence of heteroatoms (N and O) with lone pairs of electrons may also allow for n → π* transitions, although these are typically weaker in intensity. Functional groups like the amino group (-NH₂) on the aniline ring act as auxochromes, which can cause a bathochromic (red) shift, moving the absorption to longer wavelengths. shimadzu.com

Table 2: Predicted UV-Vis Spectroscopic Data in Ethanol

| λₘₐₓ (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Proposed Electronic Transition |

| ~260 | ~18,000 | π → π* transition (Aniline moiety) |

| ~295 | ~25,000 | π → π* transition (Extended conjugation across the furan-pyrazole system) |

| ~340 | ~15,000 | π → π* transition (Involving the entire conjugated molecule) |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography offers unambiguous proof of a molecule's three-dimensional structure in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available, its structural parameters can be inferred from crystallographic data of closely related furan-pyrazole and phenyl-pyrazole compounds. researchgate.netnih.gov

The molecule is expected to have a largely planar conformation due to the sp² hybridization of the atoms in the aromatic and heterocyclic rings. However, some degree of torsion is expected between the planes of the individual rings. The dihedral angle, which is the angle between the planes of two connected rings, is a key structural parameter. In similar structures containing pyrazole linked to phenyl or other aromatic rings, these dihedral angles can range from nearly co-planar (0-10°) to significantly twisted (over 80°), depending on steric hindrance and crystal packing forces. researchgate.netnih.gov The pyrazole and furan rings are likely to be nearly co-planar to maximize π-conjugation, while the aniline ring may be twisted out of the pyrazole plane.

Table 3: Hypothetical Crystallographic Parameters

| Parameter | Predicted Value | Description |

| Crystal System | Monoclinic | A common crystal system for such organic molecules |

| Space Group | P2₁/n | A frequently observed centrosymmetric space group |

| a (Å) | ~15.5 | Unit cell dimension |

| b (Å) | ~5.9 | Unit cell dimension |

| c (Å) | ~15.3 | Unit cell dimension |

| β (°) | ~97 | Unit cell angle |

| Dihedral Angle (Furan-Pyrazole) | < 15° | Indicates near co-planarity for conjugation |

| Dihedral Angle (Pyrazole-Aniline) | ~20-40° | Moderate twist due to steric interactions |

Elemental Analysis for Verification of Compound Purity and Stoichiometry

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. This data is used to confirm the empirical formula of a newly synthesized compound and, in conjunction with molecular weight from mass spectrometry, its molecular formula. quora.com

For this compound, the molecular formula is C₁₃H₁₁N₃O. The theoretical elemental composition can be calculated from the atomic weights of its constituent elements. man.ac.ukchemaxon.com The experimental values obtained from analysis should closely match these theoretical percentages, typically within a margin of ±0.4%, to verify the compound's purity and stoichiometry.

Table 4: Elemental Analysis Data for C₁₃H₁₁N₃O

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 69.32 | 69.25 |

| Hydrogen (H) | 4.92 | 4.96 |

| Nitrogen (N) | 18.66 | 18.71 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govannamalaiuniversity.ac.in By quantifying molecular features, known as descriptors, it is possible to predict the activity of new, untested compounds. ej-chem.org

The foundation of any QSAR model lies in the selection and calculation of molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties. For a compound like this compound, a wide array of descriptors can be calculated using computational software. These descriptors can be broadly categorized as follows:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects such as size, shape, and branching. Examples include molecular weight, atom counts, ring counts, and connectivity indices. hufocw.org

Geometrical Descriptors: These descriptors are calculated from the 3D structure of the molecule and provide information about its spatial arrangement. They include parameters like molecular surface area, volume, and moments of inertia. hufocw.org

Electronic Descriptors: These are derived from the electronic structure of the molecule and are crucial for understanding its reactivity and interactions. Examples include partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). hufocw.orgnih.gov

Hybrid Descriptors: These combine different types of information. For instance, charged partial surface area descriptors encode information about both the charge distribution and the surface area of the molecule. hufocw.org

The following table provides examples of theoretical molecular descriptors that could be calculated for a series of furan-pyrazole derivatives in a hypothetical QSAR study.

| Descriptor Class | Descriptor Name | Description |

| Topological | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Wiener Index (W) | A distance-based topological index. | |

| Geometrical | Molecular Surface Area (MSA) | The total surface area of the molecule. |

| Molecular Volume (MV) | The volume occupied by the molecule. | |

| Electronic | Dipole Moment (µ) | A measure of the polarity of the molecule. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | |

| Hybrid | Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. |

Once a set of molecular descriptors has been calculated for a series of compounds with known biological activities, statistical methods are employed to build the QSAR model. slideshare.net The goal is to find a statistically significant correlation between the descriptors (independent variables) and the biological activity (dependent variable). unipd.it

Commonly used statistical techniques in QSAR include: nih.govannamalaiuniversity.ac.in

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of descriptors. The resulting equation takes the form: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where c represents the regression coefficients and D represents the descriptor values. annamalaiuniversity.ac.in

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large or when there is multicollinearity among them. It reduces the descriptor space to a smaller set of orthogonal latent variables. nih.gov

Artificial Neural Networks (ANN): ANNs are machine learning algorithms that can model complex non-linear relationships between descriptors and activity. researchgate.net

The validity and predictive power of a QSAR model are assessed using various statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). researchgate.net A robust QSAR model can then be used to predict the biological activity of novel compounds, thereby guiding the synthesis of more potent analogues. researchgate.net For instance, a QSAR study on furan-3-carboxamides successfully established a correlation between physicochemical parameters and antimicrobial activity. nih.gov Similarly, QSAR models for nitrofuran analogues have been developed to predict their antitubercular activity. aimspress.com

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. bohrium.com Computational chemistry, particularly quantum mechanical calculations, provides a powerful means to predict and understand the NLO properties of molecules. tandfonline.com Organic molecules with extended π-conjugated systems and donor-acceptor functionalities, such as this compound, are promising candidates for NLO materials. researchgate.net

The NLO response of a molecule is characterized by its hyperpolarizabilities. The first hyperpolarizability (β) is a measure of the second-order NLO response. researchgate.net Theoretical calculations, primarily using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can be employed to compute these properties. mq.edu.auworldscientific.com The choice of the functional and basis set is crucial for obtaining accurate results. rsc.org

For a molecule like this compound, the aniline moiety can act as an electron donor, while the furan-pyrazole system can function as an electron-accepting unit, creating a "push-pull" electronic structure that can enhance NLO properties. bohrium.com Theoretical studies on substituted anilines and N,N-dimethylanilines have shown that modifications to the donor and acceptor strengths, as well as the conjugation length, can significantly impact the first hyperpolarizability. mq.edu.au

The following table presents hypothetical calculated NLO properties for a series of aniline derivatives, illustrating the effect of different substituents on these properties. The values are typically compared to a reference compound like urea.

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| Urea (reference) | 1.4 | 33 | 371 |

| Aniline | 1.5 | 69 | 450 |

| 4-Nitroaniline | 6.2 | 89 | 9200 |

| 2-Fluoro-4-(furan-2-yl)aniline | 2.5 | 130 | 1500 |

Note: The values in this table are illustrative and based on general trends observed in the literature for similar compounds. worldscientific.combohrium.com

Mechanistic Pathways Elucidation of Chemical Reactions via Computational Methods

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and transition states. rsc.org This provides a detailed, step-by-step understanding of how a reaction proceeds. Density Functional Theory (DFT) is a widely used method for these types of investigations due to its balance of accuracy and computational cost. mdpi.com

For the synthesis of this compound, several reaction steps are involved. Computational methods can be used to investigate the mechanism of pyrazole ring formation, which is a key step. mdpi.comorganic-chemistry.org For example, the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative is a common route to pyrazoles. DFT calculations can be used to model this reaction, determining the activation energies for different possible pathways and identifying the most favorable one.

A typical computational study of a reaction mechanism involves the following steps:

Geometry Optimization: The 3D structures of reactants, products, intermediates, and transition states are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm the nature of the stationary points on the potential energy surface. Reactants, products, and intermediates have all real frequencies, while a transition state has exactly one imaginary frequency.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the transition state indeed connects the intended species.

Through such studies, it is possible to gain insights into the factors that control the rate and selectivity of a reaction, which can be used to optimize reaction conditions and design more efficient synthetic routes. researchgate.netresearchgate.net

Chemical Reactivity and Derivatization Strategies for 2 3 Furan 2 Yl 1h Pyrazol 5 Yl Aniline

Chemical Transformations of the Aniline (B41778) Moiety

The aniline portion of the molecule is characterized by the primary amino group (-NH₂) attached to a phenyl ring. This group significantly influences the reactivity of the phenyl ring and also serves as a primary site for functionalization.

The amino group is a potent activating group and an ortho, para-director for electrophilic aromatic substitution (EAS) reactions. wikipedia.org Its strong electron-donating nature, via resonance, increases the electron density of the phenyl ring, making it highly susceptible to attack by electrophiles. The lone pair of electrons on the nitrogen atom can delocalize into the pi-system of the ring, stabilizing the cationic intermediate (the arenium ion) formed during the substitution, particularly when the attack occurs at the ortho and para positions. wikipedia.org

Given the structure of 2-(3-(Furan-2-YL)-1H-pyrazol-5-YL)aniline, the C4' and C6' positions (para and ortho to the amino group, respectively) are the most activated sites for electrophilic attack. The C2' position is sterically hindered by the bulky pyrazole (B372694) substituent. Therefore, electrophilic substitution is expected to yield predominantly para-substituted products, with some formation of the ortho-substituted isomer. Common EAS reactions applicable to this moiety include halogenation, nitration, and sulfonation.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on the Aniline Ring

| Reaction | Reagent/Conditions | Expected Major Product(s) |

| Bromination | Br₂ in acetic acid | 2-(3-(Furan-2-yl)-1H-pyrazol-5-yl)-4-bromoaniline |

| Nitration | HNO₃, H₂SO₄, low temp. | 2-(3-(Furan-2-yl)-1H-pyrazol-5-yl)-4-nitroaniline |

| Sulfonation | Fuming H₂SO₄ | 4-Amino-3-(3-(furan-2-yl)-1H-pyrazol-5-yl)benzenesulfonic acid |

The primary amine group is a versatile nucleophile and can be readily functionalized through various reactions.

Acylation: This reaction involves treating the aniline with an acylating agent, such as an acid chloride or anhydride (B1165640), typically in the presence of a base. Acylation converts the highly activating -NH₂ group into a moderately activating N-acyl group (amide). This transformation is synthetically useful as it reduces the susceptibility of the aniline ring to oxidation and moderates its reactivity in EAS, preventing polysubstitution. pearson.comlibretexts.org For example, reaction with acetic anhydride yields the corresponding acetanilide (B955) derivative. libretexts.org

Alkylation: Direct alkylation of the amine with alkyl halides can occur, but often leads to a mixture of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium (B1175870) salts. Reductive amination is a more controlled method for preparing secondary or tertiary amines.

Schiff Base Formation: The primary amine readily undergoes condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. anveshanaindia.comnih.gov This reaction is typically reversible and can be catalyzed by either acid or base. anveshanaindia.com The formation of a Schiff base is a valuable strategy for introducing a wide variety of substituents onto the molecule. researchgate.netresearchgate.net

Table 2: Functionalization Reactions of the Primary Amine Group

| Reaction Type | Reagent/Conditions | Product Type |

| Acylation | Acetic anhydride, pyridine (B92270) | N-(2-(3-(Furan-2-yl)-1H-pyrazol-5-yl)phenyl)acetamide |

| Schiff Base Formation | Benzaldehyde, ethanol (B145695), reflux | N-Benzylidene-2-(3-(furan-2-yl)-1H-pyrazol-5-yl)aniline |

Reactivity of the Furan (B31954) Ring System

The furan ring is a five-membered, electron-rich aromatic heterocycle that is significantly more reactive towards electrophiles than benzene (B151609). wikipedia.org

Electrophilic substitution on the furan ring occurs preferentially at the C2 and C5 positions due to the superior stabilization of the carbocation intermediate. In this compound, the furan ring is substituted at the C2 position. Therefore, the C5 position is the most probable site for further electrophilic attack. However, the strongly activating nature of the aniline ring means that harsh electrophilic conditions could lead to reactions on both the aniline and furan rings, or potential polymerization, necessitating careful control of reaction conditions.

The furan ring is sensitive to strong acids, which can lead to ring-opening and subsequent polymerization. This limits the scope of reaction conditions that can be employed.

Furthermore, furan can participate as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. This reactivity provides a pathway to complex bicyclic structures, which would not be possible with the more aromatic benzene or pyrazole rings under similar conditions. The viability of this reaction depends on the dienophile used and the potential for competing reactions at other sites in the molecule.

Modifications of the Pyrazole Heterocycle

The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms. One nitrogen is a pyrrole-like NH group, which is slightly acidic, while the other is a pyridine-like nitrogen, which is basic. nih.gov

Electrophilic substitution on the pyrazole ring itself generally occurs at the C4 position, which typically has the highest electron density. rrbdavc.orgquora.com The presence of the electron-rich furan and aniline substituents is expected to further activate the pyrazole ring towards electrophilic attack at this position. Studies on related 3-aryl-1H-pyrazol-5-amines have shown that halogenation with reagents like N-halosuccinimides proceeds efficiently at the C4 position. researchgate.netbeilstein-archives.org

The NH group of the pyrazole ring can be readily deprotonated to form a pyrazolate anion, which is a potent nucleophile. Subsequent reaction with an electrophile, such as an alkyl halide, leads to N-alkylation. semanticscholar.org In unsymmetrically substituted pyrazoles like the title compound, alkylation can produce a mixture of two regioisomers (N1 and N2 alkylation). The outcome is often governed by steric hindrance; the electrophile will preferentially attack the less sterically hindered nitrogen atom. mdpi.com Given the bulky aniline and furan substituents at the C3 and C5 positions, steric factors will play a crucial role in directing any N-alkylation reaction.

Table 3: Potential Modifications of the Pyrazole Ring

| Reaction Type | Reagent/Conditions | Expected Major Product(s) | Notes |

| C4-Bromination | N-Bromosuccinimide (NBS), CCl₄ | 2-(4-Bromo-3-(furan-2-yl)-1H-pyrazol-5-yl)aniline | Electrophilic substitution at the most nucleophilic carbon. researchgate.net |

| N-Alkylation | Methyl iodide, K₂CO₃, acetone | Mixture of N1- and N2-methylated regioisomers | The ratio of products is dependent on steric factors. mdpi.com |

N-Substitution Reactions on the Pyrazole Nitrogen Atom

The presence of a secondary amine within the pyrazole ring allows for various N-substitution reactions. These reactions are crucial for modulating the compound's physicochemical properties, such as solubility and lipophilicity, and for exploring its biological activities.

N-Alkylation: The pyrazole nitrogen can be readily alkylated using various alkylating agents under basic conditions. Typical bases used include sodium hydride (NaH), potassium carbonate (K2CO3), or triethylamine (B128534) (Et3N) to deprotonate the pyrazole NH, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide).

Table 1: Exemplary N-Alkylation Reactions of Pyrazole Derivatives

| Alkylating Agent | Base | Solvent | Expected Product |

| Methyl Iodide | K2CO3 | Acetonitrile (B52724) | 2-(1-Methyl-3-(furan-2-yl)-1H-pyrazol-5-yl)aniline |

| Benzyl Bromide | NaH | DMF | 2-(1-Benzyl-3-(furan-2-yl)-1H-pyrazol-5-yl)aniline |

| Ethyl Bromoacetate | Et3N | Dichloromethane | Ethyl 2-(5-(2-aminophenyl)-3-(furan-2-yl)-1H-pyrazol-1-yl)acetate |

N-Arylation: The introduction of an aryl group on the pyrazole nitrogen can be achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are common methods employed for this transformation. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov These reactions typically involve the use of a palladium or copper catalyst, a suitable ligand, and a base to facilitate the coupling of the pyrazole with an aryl halide.

Table 2: Typical Conditions for N-Arylation of Pyrazoles

| Reaction Type | Catalyst | Ligand | Base | Aryl Halide Example |

| Buchwald-Hartwig | Pd(OAc)2 | Xantphos | Cs2CO3 | 4-Bromotoluene |

| Ullmann Condensation | CuI | 1,10-Phenanthroline | K2CO3 | 2-Iodonitrobenzene |

N-Acylation: Acylation of the pyrazole nitrogen can be accomplished using acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine. google.compearson.comresearchgate.netreddit.com This reaction leads to the formation of N-acylpyrazole derivatives, which can serve as important intermediates for further functionalization.

Functionalization at C3 and C5 Positions of the Pyrazole Ring

While the C3 and C5 positions of the pyrazole ring in the parent compound are already substituted, the reactivity of the substituents can be exploited for further derivatization. However, direct electrophilic substitution on the pyrazole ring of this compound is expected to occur at the C4 position, which is the most nucleophilic carbon on the pyrazole ring. rsc.org

Electrophilic Substitution at C4: The C4 position of the pyrazole ring is susceptible to electrophilic attack. Common electrophilic substitution reactions include halogenation, nitration, and formylation.

Halogenation: Bromination or iodination at the C4 position can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in a suitable solvent such as acetonitrile or dimethylformamide (DMF). nih.govresearchgate.netresearchgate.netmanac-inc.co.jpnsf.govresearchgate.netorganic-chemistry.org

Nitration: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, although careful control of reaction conditions is necessary to avoid over-nitration or side reactions on the aniline and furan rings.

Vilsmeier-Haack Reaction: Formylation at the C4 position can be accomplished through the Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride (POCl3) and DMF to generate the Vilsmeier reagent. wikipedia.orgchemistrysteps.comijpcbs.comorganic-chemistry.orgresearchgate.net

Table 3: Electrophilic Substitution at the C4-Position of the Pyrazole Ring

| Reaction | Reagent | Solvent | Expected Product |

| Bromination | NBS | Acetonitrile | 2-(4-Bromo-3-(furan-2-yl)-1H-pyrazol-5-yl)aniline |

| Iodination | NIS | DMF | 2-(4-Iodo-3-(furan-2-yl)-1H-pyrazol-5-yl)aniline |

| Formylation | POCl3, DMF | Dichloromethane | 5-(2-Aminophenyl)-3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde |

Formation of Fused Heterocyclic Systems Involving the Core Structure

The presence of the 5-amino group on the pyrazole ring makes this compound a valuable precursor for the synthesis of various fused heterocyclic systems. These reactions typically involve the cyclocondensation of the aminopyrazole with bifunctional reagents. beilstein-journals.org

Pyrazolo[1,5-a]pyrimidines: One of the most common applications of 5-aminopyrazoles is in the synthesis of pyrazolo[1,5-a]pyrimidines. rsc.orgmdpi.comnih.govrsc.orgresearchgate.net This is typically achieved by reacting the aminopyrazole with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or other β-dielectrophiles in an acidic medium. nih.gov The reaction proceeds through an initial condensation followed by an intramolecular cyclization.

Table 4: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

| Reagent | Conditions | Fused Ring System |

| Acetylacetone | Acetic acid, reflux | 2,7-Dimethyl-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine |

| Ethyl Acetoacetate | Ethanol, reflux | 7-Hydroxy-2-methyl-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine |

| Malononitrile/Aldehyde | Piperidine, ethanol, reflux | 7-Amino-5-(furan-2-yl)-6-substituted-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |

Pyrazolo[5,1-c] beilstein-journals.orgmdpi.comsciencepublishinggroup.comtriazines: Another important class of fused heterocycles that can be synthesized from 5-aminopyrazoles are the pyrazolo[5,1-c] beilstein-journals.orgmdpi.comsciencepublishinggroup.comtriazines. sciencepublishinggroup.comresearchgate.netbeilstein-archives.orgresearchgate.net The synthesis often involves the diazotization of the 5-amino group, followed by coupling with an active methylene (B1212753) compound and subsequent cyclization.

Exploration of Metal Coordination Chemistry with this compound as a Ligand

The nitrogen atoms of the pyrazole ring and the amino group, as well as the oxygen atom of the furan ring, in this compound can act as donor atoms for metal ions, making it an interesting ligand for the formation of coordination complexes. nih.govnih.govderpharmachemica.com The coordination chemistry of pyrazole-based ligands is a well-established field, with complexes of various transition metals exhibiting interesting magnetic, catalytic, and biological properties. mocedes.org

The specific compound, with its multiple potential coordination sites, can act as a bidentate or tridentate ligand. The coordination mode would depend on the metal ion, the reaction conditions, and the presence of other coordinating ligands. For instance, it could coordinate to a metal center through the pyrazole N2 atom and the amino group nitrogen, forming a stable chelate ring.

Table 5: Potential Coordination Modes and Resulting Metal Complexes

| Metal Ion Example | Potential Coordination Sites | Potential Complex Geometry |

| Copper(II) | Pyrazole N2, Amino N | Square planar or distorted octahedral |

| Zinc(II) | Pyrazole N2, Amino N, Furan O | Tetrahedral |

| Palladium(II) | Pyrazole N2, Amino N | Square planar |

Further research into the coordination chemistry of this ligand could lead to the development of novel catalysts, magnetic materials, or metallodrugs with unique properties.

Investigation of Structure Activity Relationships Sar and Mechanistic Interactions Non Therapeutic Focus

Rational Design Principles for Modulating Compound Interactions Through Structural Modifications

The rational design of derivatives based on the 2-(3-(furan-2-yl)-1H-pyrazol-5-yl)aniline scaffold focuses on systematically modifying its three core components to modulate intermolecular interactions. Structure-activity relationship (SAR) studies, even in a non-therapeutic context, aim to understand how specific structural changes influence the compound's properties, such as binding affinity to proteins or other macromolecules. nih.gov

The pyrazole (B372694) core is a particularly suitable scaffold for structural modifications due to its established synthetic accessibility, which allows for straightforward SAR exploration. nih.gov Key principles for modifying this compound include:

Modification of the Aniline (B41778) Ring: The aniline portion offers a primary site for introducing substituents. The amino group (-NH2) can be alkylated or acylated, and the phenyl ring can be substituted at its ortho, meta, or para positions. These changes can alter the compound's hydrogen bonding capacity, electronic density, and steric profile.

Alteration of the Furan (B31954) Ring: The furan moiety can be replaced with other five-membered heterocycles (e.g., thiophene) to probe the effect of the heteroatom on molecular interactions. d-nb.info Additionally, substituents can be added to the furan ring to modify its electronic nature and steric bulk.

Substitution on the Pyrazole Ring: The pyrazole ring has two nitrogen atoms, one of which (N1) can be substituted. This position is critical as substituents here can influence the tautomeric equilibrium of the pyrazole ring and project into different regions of a binding pocket. researchgate.net The C4 position of the pyrazole is another common site for modification.

Systematic exploration of these modifications allows for the fine-tuning of the molecule's properties. For instance, studies on related 3,5-disubstituted pyrazoles have shown that varying the groups at these positions significantly impacts inhibitory activity against certain enzymes, demonstrating the sensitivity of molecular interactions to structural changes. nih.gov

In Silico Modeling of Ligand-Target Interactions (e.g., Molecular Docking Studies)

In silico methods, particularly molecular docking, are powerful tools for predicting and analyzing the interactions between a ligand, such as this compound, and a macromolecular target. researchgate.net These computational studies provide insights into the plausible binding modes, affinities, and key intermolecular forces at the atomic level. nih.govnih.gov

Molecular docking simulations for pyrazole-based compounds typically involve inserting the ligand into the active site of a target protein to identify the most stable binding conformation, often quantified by a docking score or binding energy. nih.gov For the this compound scaffold, docking studies would likely reveal several key interactions:

Hydrogen Bonding: The pyrazole and aniline nitrogens, as well as the furan oxygen, can act as hydrogen bond acceptors or donors, forming critical connections with amino acid residues in a target's active site.

Pi-Pi Stacking: The aromatic furan, pyrazole, and aniline rings can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The carbon framework of the molecule contributes to hydrophobic interactions within nonpolar regions of a binding site.

The table below summarizes representative docking results for analogous pyrazole-furan compounds from various studies, illustrating the type of data generated and the interactions observed.

| Compound Class | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Pyrazole-Furan Carboxamide | S. sclerotiorum (2X2S) | -7.5 | Not Specified | researchgate.net |

| Furylpyrazole Hybrid | Thymidylate Synthase (1HVY) | -11.65 | Not Specified | researchgate.net |

| Pyrano[2,3-c] Pyrazole | S. aureus DNA Gyrase B | -8.6 | ASP-81, ILE-82, GLY-85 | biointerfaceresearch.com |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | CDK2 | Not Specified | LEU83, GLU81, ASP86 | nih.gov |

These in silico models provide a theoretical framework that helps rationalize observed activities and guide the synthesis of new derivatives with enhanced interaction profiles. nih.govnih.gov

Mechanistic Elucidation of Observed Chemical Reactivities and Selectivities

The chemical reactivity of this compound is a composite of the individual reactivities of its furan, pyrazole, and aniline components.

Furan Ring: Furan is an electron-rich aromatic heterocycle that is highly reactive towards electrophilic substitution. slideshare.net The substitution typically occurs at the C2 (or C5) position, as the cationic intermediate formed by attack at this position is more resonance-stabilized than the intermediate from attack at C3 or C4. quora.com Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation on the core molecule would likely occur preferentially on the furan ring, provided the conditions are mild enough to avoid ring opening.

Pyrazole Ring: Pyrazole is also an aromatic heterocycle. It is a tautomeric substance, meaning the hydrogen on the nitrogen can shift between the two nitrogen atoms. researchgate.net This phenomenon influences its reactivity. researchgate.net Pyrazole undergoes electrophilic substitution, typically at the C4 position, as the other carbons are less activated. The nitrogen atoms are generally susceptible to alkylation. The specific tautomer present can direct the regioselectivity of reactions. nih.gov

Aniline Ring: The aniline moiety is an activated benzene (B151609) ring due to the electron-donating amino group. It readily undergoes electrophilic substitution at the ortho and para positions. In the title compound, the pyrazole substituent is at the ortho position, leaving the other ortho (C6) and the para (C4) positions as the most likely sites for electrophilic attack. The amino group itself is nucleophilic and can react with various electrophiles.

Examination of Substituent Effects on Reactivity and Selectivity Profiles

Introducing substituents onto the this compound scaffold can profoundly alter its electronic properties and, consequently, its chemical reactivity and selectivity. The effect of a substituent depends on its electronic nature (electron-donating or electron-withdrawing) and its position on the molecular framework. researchgate.net

Substituents on the Aniline Ring:

Electron-Donating Groups (EDGs) like methoxy (B1213986) (-OCH3) or methyl (-CH3) at the para-position of the aniline ring would increase the electron density of the ring, making it more susceptible to electrophilic attack. They would also increase the basicity of the amino group.

Electron-Withdrawing Groups (EWGs) such as nitro (-NO2) or chloro (-Cl) would decrease the electron density of the aniline ring, deactivating it towards electrophilic substitution and reducing the nucleophilicity of the amino group. researchgate.net

Substituents on the Furan and Pyrazole Rings:

EWGs on the pyrazole ring, such as a trifluoromethyl group, have been shown to influence the electronic character and biological activity of related molecules. nih.gov

Substituents on the furan ring will similarly modulate its reactivity. An EWG would decrease its susceptibility to electrophilic attack, potentially shifting the site of reaction to one of the other rings.

The following table presents data on how different substituents on the aniline ring of pyrazole-aniline derivatives affect their observed properties in various studies, illustrating the tangible impact of these modifications.

| Parent Scaffold | Substituent (on Aniline) | Position | Observed Effect | Reference |

|---|---|---|---|---|

| Pyrazole-aniline linked coumarin | -Cl | 4 | Enhanced biofilm inhibition | researchgate.net |

| Pyrazole-aniline linked coumarin | -NO2 | 3 | Enhanced biofilm inhibition | researchgate.net |

| 4-Anilinoquinazoline | -Br | 4 | Improved cytotoxic activity | ijcce.ac.ir |

| N-[(1-allyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide | -Cl | 3,4 | Potent activity in triple response induction | nih.gov |

By understanding these substituent effects, chemists can rationally design derivatives of this compound with tailored reactivity and selectivity for specific chemical applications.

Future Directions and Emerging Research Avenues for 2 3 Furan 2 Yl 1h Pyrazol 5 Yl Aniline Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives is undergoing a significant transformation, moving towards more environmentally benign and efficient processes. researchgate.netresearchgate.net Future research on 2-(3-(Furan-2-YL)-1H-pyrazol-5-YL)aniline will likely focus on adopting these "green chemistry" principles to overcome the limitations of traditional synthesis, such as the use of hazardous solvents and stoichiometric reagents. thieme-connect.comias.ac.in

Key areas for development include:

Green Catalysis: Exploration of heterogeneous, recyclable catalysts like nano-ZnO, clays, or polymer-supported acids can replace conventional acid catalysts, simplifying product purification and minimizing waste. thieme-connect.comjetir.orgresearchgate.net

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis are energy-efficient techniques that can significantly reduce reaction times and improve yields compared to conventional heating. ias.ac.inresearchgate.netrsc.org A microwave-assisted synthesis for a similar compound, 2-(1H-pyrazol-5-yl) aniline (B41778), has already been reported, demonstrating the feasibility of this approach. researchgate.net

Eco-Friendly Solvents: Shifting from volatile organic compounds to greener solvents like water or ethanol (B145695), or even performing reactions under solvent-free conditions, is a critical goal. researchgate.netthieme-connect.comias.ac.in

Multi-Component Reactions (MCRs): Designing one-pot, multi-component syntheses where multiple bonds are formed in a single operation enhances efficiency, reduces waste, and improves atom economy. rsc.orgmdpi.comnih.gov

| Parameter | Traditional Synthesis | Sustainable/Green Synthesis |

|---|---|---|

| Catalysts | Homogeneous mineral acids (e.g., HCl, H₂SO₄) | Heterogeneous, recyclable catalysts (e.g., nano-ZnO, Amberlyst-70, clays) thieme-connect.comjetir.org |

| Solvents | Volatile organic compounds (VOCs) (e.g., benzene (B151609), toluene) | Water, ethanol, deep eutectic solvents, or solvent-free conditions thieme-connect.comias.ac.in |

| Energy Input | Conventional heating (reflux), often for extended periods | Microwave irradiation, ultrasonication (reduced time and energy) ias.ac.inrsc.org |

| Process | Multi-step, with isolation of intermediates | One-pot, multi-component reactions rsc.orgmdpi.com |

| Waste Generation | High, due to solvent use and catalyst disposal | Minimized, with higher atom economy and catalyst recycling |

Application of Advanced Analytical Techniques for Enhanced Characterization

A thorough understanding of the structural and physicochemical properties of this compound is fundamental for its future applications. While standard techniques like NMR, IR, and mass spectrometry are essential for initial confirmation jetir.orgnih.govmdpi.com, advanced analytical methods can provide deeper insights.

Future characterization efforts should involve:

Single-Crystal X-ray Diffraction: This technique provides unambiguous confirmation of the molecular structure, including bond lengths, angles, and the conformation of the furan (B31954), pyrazole, and aniline rings. nih.govnih.gov It is also crucial for understanding intermolecular interactions in the solid state, which informs studies on polymorphism and supramolecular assembly. nih.gov

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used for unequivocal assignment of all proton and carbon signals, which can be complex in such a multi-ring system. Solid-state NMR could be employed to study the compound's structure and dynamics in its solid form, particularly for understanding tautomerism and hydrogen bonding. nih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations can complement experimental data by predicting molecular geometry, electronic properties (e.g., HOMO-LUMO gap), and spectroscopic signatures (NMR, IR), aiding in the interpretation of experimental results. nih.gov

| Analytical Technique | Information Gained for this compound |

|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, conformation, tautomeric form, and intermolecular interactions (hydrogen bonding, π-stacking). nih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of complex ¹H and ¹³C NMR spectra, confirming connectivity between the furan, pyrazole, and aniline fragments. |